![molecular formula C21H25NO2S B1673191 Piperidine, 1-[2-methoxy-4-(methylthio)benzoyl]-4-(phenylmethyl)- CAS No. 349087-34-9](/img/structure/B1673191.png)
Piperidine, 1-[2-methoxy-4-(methylthio)benzoyl]-4-(phenylmethyl)-
Overview
Description
Piperidine is a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
Piperidine is a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight of a similar compound, 4-methyl-piperidine, is 99.1741 .
Chemical Reactions Analysis
Piperidine derivatives are formed through intra- and intermolecular reactions . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .
Physical And Chemical Properties Analysis
Piperidine is a colorless liquid with an odor described as objectionable, typical of amines . The molecular weight of a similar compound, 4-methyl-piperidine, is 99.1741 .
Scientific Research Applications
JX-401: A Comprehensive Analysis of Scientific Research Applications
1. Inhibition of p38α MAP Kinase in Cellular Signaling JX-401 is a potent inhibitor of the p38α isoform of MAP kinase, with an IC50 value of 32 nM. It effectively blocks the differentiation of myoblasts into myotubes in mammalian cells, indicating its potential application in studies related to muscle development and diseases .
Potential Therapeutic Agent for Muscle Disorders Given its ability to inhibit myoblast differentiation, JX-401 may be researched as a therapeutic agent for muscle disorders where controlling muscle cell growth and differentiation is crucial.
3. Selectivity and Potency in Kinase Inhibition Its high selectivity for p38α over p38γ (up to 10 μM) makes JX-401 a valuable tool for dissecting the roles of specific kinases in cellular processes .
Mechanism of Action
Target of Action
JX-401, also known as “1-[2-Methoxy-4-(methylthio)benzoyl]-4-(phenylmethyl)piperidine”, is a potent inhibitor of p38α , a protein kinase . This kinase plays a crucial role in cellular responses to stress and inflammation .
Mode of Action
JX-401 interacts with p38α in a reversible and noncompetitive manner with ATP and substrate . It inhibits the kinase’s activity, thereby modulating the cellular responses controlled by this enzyme .
Biochemical Pathways
The primary biochemical pathway affected by JX-401 is the p38 MAPK pathway , which is involved in cellular responses to stress and inflammation . By inhibiting p38α, JX-401 can modulate these responses, potentially reversing inflammation .
Pharmacokinetics
JX-401 is a cell-permeable compound . It is soluble in DMSO to 75 mM and in ethanol to 50 mM . These properties suggest that JX-401 can readily cross cell membranes and reach its target within cells . .
Result of Action
The inhibition of p38α by JX-401 can lead to a decrease in the cellular responses to stress and inflammation . This makes JX-401 a potential anti-inflammatory agent .
Action Environment
The action of JX-401 is likely influenced by various environmental factors, including the presence of other molecules that can interact with p38α, the concentration of ATP and substrate in the cell, and the overall state of the cell . .
Safety and Hazards
Future Directions
Piperidine and its derivatives have been observed to have therapeutic potential against various types of cancers . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This could lead to the discovery of new drugs with potential therapeutic applications.
properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(2-methoxy-4-methylsulfanylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2S/c1-24-20-15-18(25-2)8-9-19(20)21(23)22-12-10-17(11-13-22)14-16-6-4-3-5-7-16/h3-9,15,17H,10-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGLGPKQUFSRNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)N2CCC(CC2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360557 | |
Record name | (2-methoxy-4-(methylthio)phenyl)(4-(phenylmethyl)-1-piperidinyl)-Methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidine, 1-(2-methoxy-4-(methylthio)benzoyl)-4-(phenylmethyl)- | |
CAS RN |
349087-34-9 | |
Record name | JX-401 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0349087349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-methoxy-4-(methylthio)phenyl)(4-(phenylmethyl)-1-piperidinyl)-Methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JX401 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | JX-401 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TBU7UTV30Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.